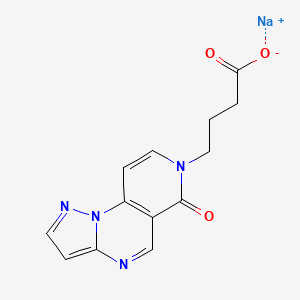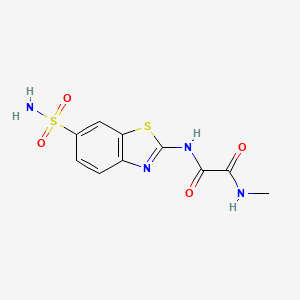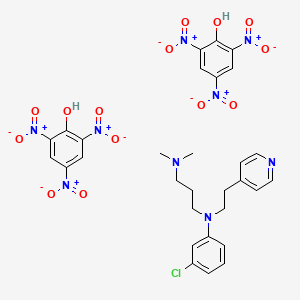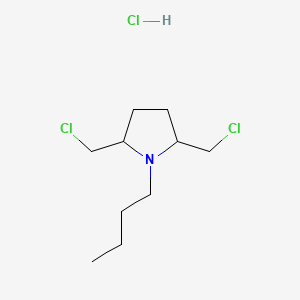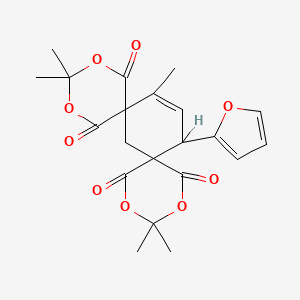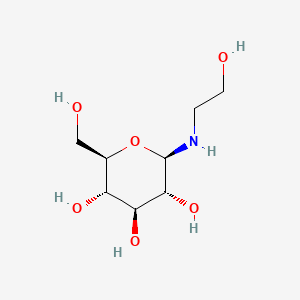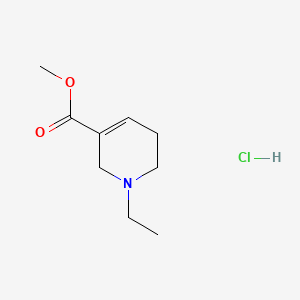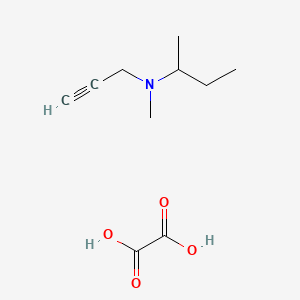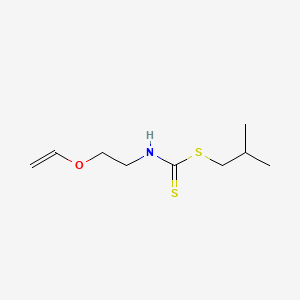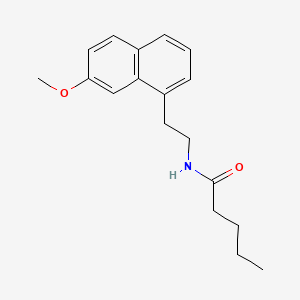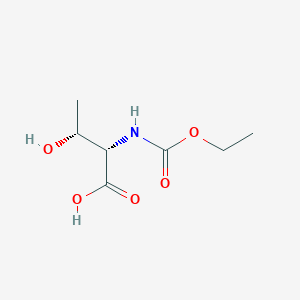
N-Carbethoxy-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbethoxy-L-threonine is a chemical compound with the molecular formula C7H13NO5 It is a derivative of the amino acid L-threonine, where the amino group is protected by a carbethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Carbethoxy-L-threonine can be synthesized through the esterification of L-threonine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Carbethoxy-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a keto group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbethoxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the carbethoxy group.
Major Products Formed:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted threonine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Carbethoxy-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor in the study of metabolic pathways involving threonine.
Medicine: It is investigated for its potential role in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Carbethoxy-L-threonine involves its interaction with various enzymes and proteins. The carbethoxy group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound can also act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N-Carbobenzoxy-L-threonine: Another protected form of L-threonine with a carbobenzoxy group instead of a carbethoxy group.
N-Carbobenzyloxy-L-serine: A similar compound where the amino acid serine is protected by a carbobenzyloxy group.
Comparison:
Uniqueness: N-Carbethoxy-L-threonine is unique due to its specific protecting group, which offers different reactivity and stability compared to other protected amino acids.
Applications: While similar compounds are used in peptide synthesis, this compound is preferred in certain reactions due to its specific reactivity profile.
Eigenschaften
CAS-Nummer |
5700-76-5 |
|---|---|
Molekularformel |
C7H13NO5 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
(2S,3R)-2-(ethoxycarbonylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h4-5,9H,3H2,1-2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |
InChI-Schlüssel |
ODFFINFBELYMDT-UHNVWZDZSA-N |
Isomerische SMILES |
CCOC(=O)N[C@@H]([C@@H](C)O)C(=O)O |
Kanonische SMILES |
CCOC(=O)NC(C(C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


